(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
Description
(6S)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is a conformationally restricted proline analogue featuring a spirocyclic system with a cyclopropane ring fused to a pyrrolidinone scaffold. This compound is a key intermediate in synthesizing ledipasvir, a potent NS5A inhibitor for hepatitis C virus (HCV) treatment . Its spirocyclic structure imposes steric constraints that stabilize specific peptide conformations, enhancing binding affinity to viral targets . The 4-oxo group contributes to hydrogen-bonding interactions, while the cyclopropane ring increases metabolic stability .
Properties
IUPAC Name |
(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5(10)4-3-7(1-2-7)6(11)8-4/h4H,1-3H2,(H,8,11)(H,9,10)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYFIPUSMXSACI-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206033 | |
| Record name | 5-Azaspiro[2.4]heptane-6-carboxylic acid, 4-oxo-, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-77-9 | |
| Record name | 5-Azaspiro[2.4]heptane-6-carboxylic acid, 4-oxo-, (6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azaspiro[2.4]heptane-6-carboxylic acid, 4-oxo-, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization and oxidation steps to introduce the ketone functionality.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as amide formation, cyclization, and subsequent oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Proline Analogues with Spirocyclic Systems
Key Insights :
- The 4-oxo group in the target compound enhances interactions with viral proteases compared to non-oxo spiro analogues like MPI37 .
- Methyl substitution at N5 increases steric bulk but reduces solubility, limiting its use in aqueous biological systems .
- Oic outperforms spiro prolines in hydrophobicity and conformational rigidity but lacks the cyclopropane ring’s metabolic stability .
Non-Spiro Proline Analogues in Antiviral Therapeutics
Key Insights :
- β-Cyclopropylalanine and neopentylglycine at the P2 site show superior in vitro MPro inhibition compared to spiro prolines but require higher synthetic effort .
- The spiro system in the target compound provides a balance of conformational control and synthetic feasibility, making it preferred in industrial HCV drug synthesis .
Physicochemical and Pharmacokinetic Comparisons
- Hydrophobicity : Oic > Ash (5-azaspiro[2.4]heptane-6-carboxylic acid) > target compound . The 4-oxo group slightly increases polarity .
- Metabolic Stability : The cyclopropane ring in spiro prolines reduces oxidative metabolism compared to linear analogues like β-cyclopropylalanine .
- Solubility : Target compound (3.9 g/L in water) > Oic (insoluble in alkanes) .
Biological Activity
(6S)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, including synthesis methods, pharmacological properties, and case studies.
- Molecular Formula : C7H9NO3
- Molecular Weight : 155.15 g/mol
- CAS Number : 152723-57-4
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound has been documented in several patents and research articles. Notably, it serves as an intermediate in the synthesis of biologically active molecules, especially those targeting the hepatitis C virus (HCV) NS5A inhibitors . The methods typically involve:
- Cyclization Reactions : Utilizing various cyclization strategies to form the spiro compound.
- Functional Group Modifications : Introducing functional groups that enhance biological activity.
Antiviral Properties
Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HCV. These compounds have been shown to inhibit the replication of the virus by targeting the NS5A protein, which is crucial for viral RNA replication .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested :
- MCF7 (breast adenocarcinoma)
- A549 (lung cancer)
- HEK293T (human embryonic kidney cells)
The results demonstrated that certain derivatives possess significant cytotoxicity, indicating potential for development as anticancer agents .
Case Studies
- HCV Inhibition : A study demonstrated that specific derivatives of this compound effectively reduced HCV replication in vitro, with IC50 values comparable to known antiviral agents .
- Cytotoxicity Evaluation : Another investigation used the MTT assay to assess the viability of cancer cell lines after treatment with this compound and its derivatives. The findings suggest that modifications to the spiro structure can enhance cytotoxic effects against selected cancer types .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.15 g/mol |
| CAS Number | 152723-57-4 |
| Antiviral Activity | Inhibits HCV NS5A |
| Cytotoxicity | Significant against MCF7, A549 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
